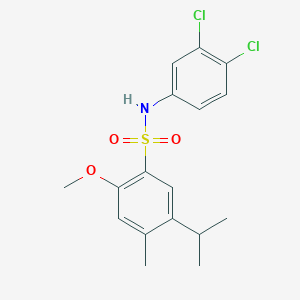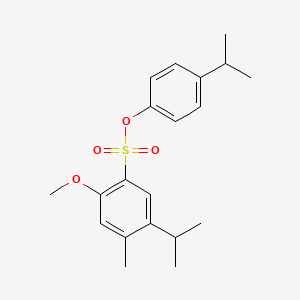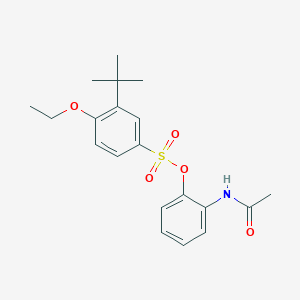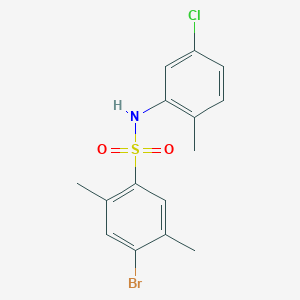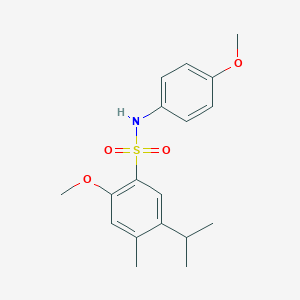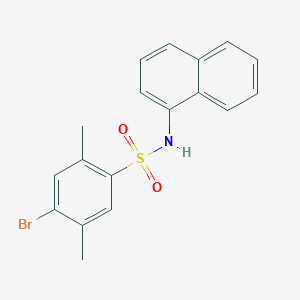
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. DNBS is a sulfonamide compound that contains a naphthalene ring and a benzene ring, with a bromine atom and two methyl groups attached to the naphthalene ring. This compound has been used in various studies due to its unique chemical properties and biological effects.
Wirkmechanismus
The mechanism of action of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide is not fully understood, but it is believed to involve the activation of T cells in the colon. 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide is thought to act as a hapten by binding to proteins in the colon, forming a complex that is recognized by T cells as foreign. This triggers an immune response that leads to inflammation and tissue damage.
Biochemical and Physiological Effects
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis is characterized by inflammation, ulceration, and tissue damage in the colon. This is accompanied by an increase in pro-inflammatory cytokines such as TNF-α and IL-1β, as well as infiltration of immune cells such as T cells and macrophages. 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis also leads to changes in the gut microbiota, with a decrease in beneficial bacteria and an increase in harmful bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis is a widely used model for studying IBD and testing potential therapies. The advantages of this model include its reproducibility, its ability to induce a T-cell-mediated immune response, and its similarity to human IBD in terms of histopathology and cytokine profiles. However, there are also limitations to this model, such as its acute nature and the fact that it only induces colitis in the distal colon.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis. One area of interest is the role of the gut microbiota in the development of colitis and the potential for microbiota-targeted therapies. Another area of interest is the identification of new therapeutic targets for IBD based on the mechanisms of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis. Additionally, there is a need for more studies on the long-term effects of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis and its potential for inducing chronic colitis.
Synthesemethoden
The synthesis of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylnaphthalene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide as a white crystalline solid with a melting point of 184-186°C.
Wissenschaftliche Forschungsanwendungen
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide has been widely used in scientific research as a hapten to induce colitis in animal models. It has been shown to induce a T-cell-mediated immune response in the colon, leading to inflammation and tissue damage. 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis has been used as a model for studying the pathogenesis of inflammatory bowel disease (IBD) and for testing potential therapies for IBD.
Eigenschaften
IUPAC Name |
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2S/c1-12-11-18(13(2)10-16(12)19)23(21,22)20-17-9-5-7-14-6-3-4-8-15(14)17/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJOIEKEJIHTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)
